Cas no 1201597-29-6 (2-(chloromethyl)-6-methyl-Imidazo[1,2-b]pyridazine)

2-(Chloromethyl)-6-methyl-imidazo[1,2-b]pyridazine is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core with a chloromethyl substituent at the 2-position and a methyl group at the 6-position. This structure makes it a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The chloromethyl group offers reactivity for further functionalization, enabling the introduction of diverse moieties. Its rigid heterocyclic framework contributes to stability and potential bioactivity, making it valuable in medicinal chemistry for scaffold modification. The compound is typically handled under controlled conditions due to its reactivity. Its synthetic utility and structural features make it a useful building block for researchers exploring novel bioactive molecules.
2-(chloromethyl)-6-methyl-Imidazo[1,2-b]pyridazine structure
1201597-29-6 structure
商品名:2-(chloromethyl)-6-methyl-Imidazo[1,2-b]pyridazine
CAS番号:1201597-29-6
MF:C8H8N3Cl
メガワット:181.62222
MDL:MFCD19687907
CID:1101563
PubChem ID:58024817

2-(chloromethyl)-6-methyl-Imidazo[1,2-b]pyridazine 化学的及び物理的性質

名前と識別子

    • 2-(chloromethyl)-6-methyl-Imidazo[1,2-b]pyridazine
    • 2-(chloromethyl)-6-methylimidazo[1,2-b]pyridazine
    • F30841
    • YCQQTWDXXVJNSX-UHFFFAOYSA-N
    • AKOS027337922
    • 1201597-29-6
    • MFCD19687907
    • DA-14601
    • BYB59729
    • 2-Chloromethyl-6-methyl-imidazo[1,2-b]pyridazine
    • SCHEMBL1507163
    • MDL: MFCD19687907
    • インチ: InChI=1S/C8H8ClN3/c1-6-2-3-8-10-7(4-9)5-12(8)11-6/h2-3,5H,4H2,1H3
    • InChIKey: YCQQTWDXXVJNSX-UHFFFAOYSA-N
    • ほほえんだ: CC1=NN2C=C(N=C2C=C1)CCl

計算された属性

  • せいみつぶんしりょう: 181.0406750g/mol
  • どういたいしつりょう: 181.0406750g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 164
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 30.2Ų

2-(chloromethyl)-6-methyl-Imidazo[1,2-b]pyridazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D509038-1g
2-Chloromethyl-6-methyl-imidazo[1,2-b]pyridazine
1201597-29-6 95%
1g
$1250 2024-05-24
eNovation Chemicals LLC
D509038-500mg
2-Chloromethyl-6-methyl-imidazo[1,2-b]pyridazine
1201597-29-6 95%
500mg
$760 2024-05-24
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC13099-10g
2-(chloromethyl)-6-methylimidazo[1,2-b]pyridazine
1201597-29-6 95%
10g
$1950 2023-09-07
1PlusChem
1P009A6T-250mg
2-ChloroMethyl-6-Methyl-iMidazo[1,2-b]pyridazine
1201597-29-6 95%
250mg
$304.00 2023-12-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1760137-1g
2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine
1201597-29-6 98%
1g
¥5870.00 2024-08-09
eNovation Chemicals LLC
D509038-1g
2-Chloromethyl-6-methyl-imidazo[1,2-b]pyridazine
1201597-29-6 95%
1g
$1250 2025-02-19
eNovation Chemicals LLC
D509038-500mg
2-Chloromethyl-6-methyl-imidazo[1,2-b]pyridazine
1201597-29-6 95%
500mg
$760 2025-02-19
eNovation Chemicals LLC
D509038-500mg
2-Chloromethyl-6-methyl-imidazo[1,2-b]pyridazine
1201597-29-6 95%
500mg
$760 2025-02-25
eNovation Chemicals LLC
Y0991720-5g
2-chloromethyl-6-methyl-imidazo[1,2-b]pyridazine
1201597-29-6 95%
5g
$2000 2025-03-01
abcr
AB461591-1 g
2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine
1201597-29-6
1g
€1,011.70 2023-04-21

2-(chloromethyl)-6-methyl-Imidazo[1,2-b]pyridazine 関連文献

2-(chloromethyl)-6-methyl-Imidazo[1,2-b]pyridazineに関する追加情報

Professional Introduction to Compound with CAS No 1201597-29-6 and Product Name: 2-(chloromethyl)-6-methyl-Imidazo[1,2-b]pyridazine

The compound with the CAS number 1201597-29-6 and the product name 2-(chloromethyl)-6-methyl-Imidazo[1,2-b]pyridazine represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound, belonging to the imidazopyridazine class, has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both a chloromethyl group and a methyl substituent on the imidazopyridazine core imparts distinct reactivity and functionalization possibilities, making it a versatile scaffold for drug discovery.

Recent research in the domain of heterocyclic chemistry has highlighted the importance of imidazopyridazine derivatives in developing novel therapeutic agents. The 2-(chloromethyl)-6-methyl-Imidazo[1,2-b]pyridazine structure serves as an excellent precursor for synthesizing more complex molecules with enhanced pharmacological properties. The chloromethyl group, in particular, provides a reactive site for nucleophilic substitution reactions, enabling the introduction of various functional groups such as amines, alcohols, and thiols. This reactivity is crucial for generating libraries of compounds that can be screened for biological activity.

One of the most compelling aspects of this compound is its potential in the development of small-molecule inhibitors targeting enzymes involved in critical biological pathways. For instance, studies have shown that imidazopyridazine derivatives can interact with enzymes such as kinases and phosphodiesterases, which are often implicated in diseases like cancer and inflammatory disorders. The 2-(chloromethyl)-6-methyl-Imidazo[1,2-b]pyridazine scaffold allows for precise modifications that can optimize binding affinity and selectivity, thereby reducing off-target effects.

The synthesis of 2-(chloromethyl)-6-methyl-Imidazo[1,2-b]pyridazine involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. The formation of the imidazopyridazine ring system typically requires condensation reactions between appropriate precursors under controlled conditions. The introduction of the chloromethyl group can be achieved through chlorination or by reacting with formaldehyde or paraformaldehyde derivatives. The methyl substituent at position 6 further refines the compound's electronic properties, influencing its interactions with biological targets.

In terms of biological activity, preliminary studies on derivatives of 2-(chloromethyl)-6-methyl-Imidazo[1,2-b]pyridazine have shown promising results in vitro. These studies have focused on evaluating the compound's ability to inhibit enzymes associated with metabolic disorders and neurodegenerative diseases. For example, modifications to the core structure have led to compounds that exhibit potent activity against acetylcholinesterase, a key enzyme in Alzheimer's disease pathology. The versatility of this scaffold allows researchers to fine-tune its properties for specific therapeutic applications.

The pharmaceutical industry has long recognized the value of heterocyclic compounds in drug development due to their diverse biological activities and favorable pharmacokinetic profiles. 2-(chloromethyl)-6-methyl-Imidazo[1,2-b]pyridazine exemplifies this trend by offering a rich chemical space for innovation. Its unique combination of functional groups makes it an attractive candidate for further exploration in medicinal chemistry. Researchers are particularly interested in exploring its potential as a lead compound for kinase inhibitors, given the high unmet medical need associated with targeting these enzymes.

Advances in computational chemistry have also played a pivotal role in understanding the behavior of 2-(chloromethyl)-6-methyl-Imidazo[1,2-b]pyridazine and its derivatives. Molecular modeling techniques allow scientists to predict how these compounds will interact with biological targets at the atomic level. This approach has accelerated the drug discovery process by enabling virtual screening of large libraries of compounds before experimental synthesis and testing are undertaken. Such computational strategies are essential for identifying promising candidates efficiently.

The future prospects for 2-(chloromethyl)-6-methyl-Imidazo[1,2-b]pyridazine are bright, with ongoing research focusing on optimizing its synthetic routes and expanding its biological profile. Collaborative efforts between academic institutions and pharmaceutical companies are likely to yield novel derivatives with improved efficacy and safety profiles. As our understanding of disease mechanisms continues to evolve, compounds like this will remain at the forefront of therapeutic innovation.

In conclusion,2-(chloromethyl)-6-methyl-Imidazo[1,2-b]pyridazine (CAS No 1201597-29-6) represents a significant contribution to pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable scaffold for developing new drugs targeting various diseases. With continued research and development,this compound holds great promise for improving human health through innovative therapeutic interventions.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1201597-29-6)2-(chloromethyl)-6-methyl-Imidazo[1,2-b]pyridazine
A854022
清らかである:99%
はかる:1g
価格 ($):539.0